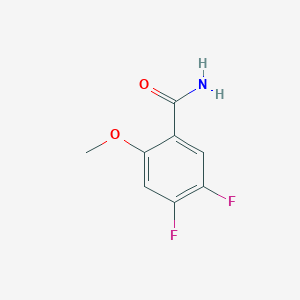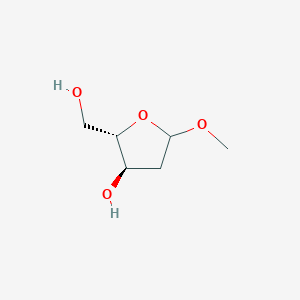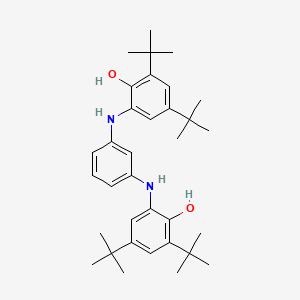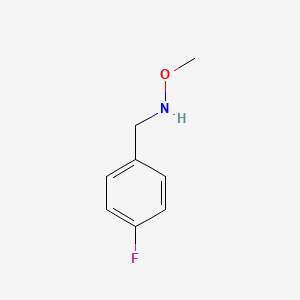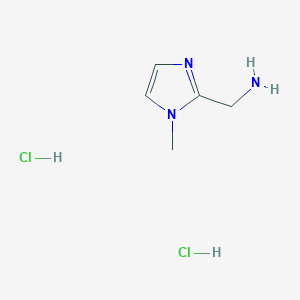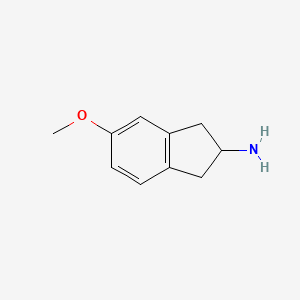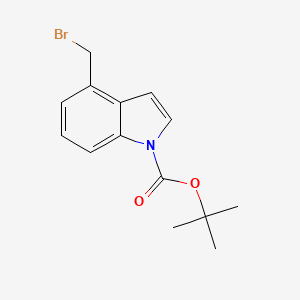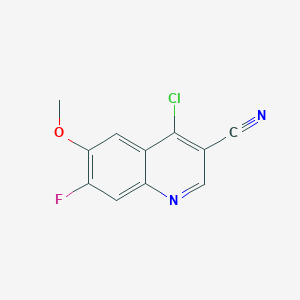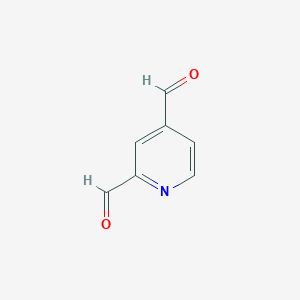
吡啶-2,4-二甲醛
概述
描述
Pyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2. It is a derivative of pyridine, where two hydrogen atoms are replaced by aldehyde groups at the 2 and 4 positions. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
科学研究应用
Pyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: Pyridine-2,4-dicarbaldehyde derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
Pyridine-2,4-dicarbaldehyde is a versatile organic compound that can interact with various targets. It has been found to form complexes with certain metals, such as tin (Sn), which have shown promising anticancer activities . The primary targets of these complexes are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
The mode of action of Pyridine-2,4-dicarbaldehyde is complex and multifaceted. When it forms complexes with metals like tin (Sn), these complexes interact with their targets, leading to various changes. For instance, they can act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These interactions disrupt the normal functioning of cancer cells, leading to their death.
Biochemical Pathways
For example, it can induce apoptosis, a process of programmed cell death, and inhibit the activities of certain proteins and enzymes, disrupting the normal functioning of the cells .
安全和危害
未来方向
生化分析
Biochemical Properties
Pyridine-2,4-dicarbaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. These bases are formed through the reaction of pyridine-2,4-dicarbaldehyde with primary amines, resulting in the formation of imines. This reaction is essential in the synthesis of various coordination compounds and pharmaceuticals. Pyridine-2,4-dicarbaldehyde interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, it can form complexes with metal ions, which can influence its biochemical activity .
Cellular Effects
Pyridine-2,4-dicarbaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling. Pyridine-2,4-dicarbaldehyde can also affect gene expression by interacting with transcription factors and other regulatory proteins. This compound has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of pyridine-2,4-dicarbaldehyde involves its interaction with biomolecules through the formation of Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Pyridine-2,4-dicarbaldehyde can also bind to DNA and RNA, affecting gene expression and protein synthesis. The aldehyde groups in pyridine-2,4-dicarbaldehyde are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridine-2,4-dicarbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to pyridine-2,4-dicarbaldehyde can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. In vitro and in vivo studies have shown that the effects of pyridine-2,4-dicarbaldehyde can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of pyridine-2,4-dicarbaldehyde in animal models vary with different dosages. At low doses, this compound can have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that pyridine-2,4-dicarbaldehyde can cause oxidative stress and damage to cellular components at high doses. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
Pyridine-2,4-dicarbaldehyde is involved in various metabolic pathways, including its oxidation to carboxylic acids by aldehyde dehydrogenases. This compound can also undergo reduction to form alcohols, which can be further metabolized by alcohol dehydrogenases. Pyridine-2,4-dicarbaldehyde can affect metabolic flux by altering the activity of enzymes involved in these pathways. Additionally, it can interact with cofactors such as NAD+ and NADH, influencing redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, pyridine-2,4-dicarbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which can influence its localization and accumulation. Pyridine-2,4-dicarbaldehyde can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of pyridine-2,4-dicarbaldehyde within cells can also be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
Pyridine-2,4-dicarbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, pyridine-2,4-dicarbaldehyde can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct pyridine-2,4-dicarbaldehyde to specific compartments or organelles, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as selenium dioxide. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods: Industrial production of pyridine-2,4-dicarbaldehyde often involves multi-step synthesis starting from readily available raw materials. The process includes steps like acylation, esterification, reduction, and oxidation. The overall yield of the compound can be optimized by controlling reaction conditions and using efficient catalysts .
化学反应分析
Types of Reactions: Pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (e.g., imines).
相似化合物的比较
Pyridine-2,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 6 positions.
Pyridine-3,5-dicarbaldehyde: Aldehyde groups at the 3 and 5 positions.
Pyridine-2,4-dimethanol: The aldehyde groups are replaced by hydroxymethyl groups.
Uniqueness: Pyridine-2,4-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for selective reactions and the formation of distinct products. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
pyridine-2,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULRCCPNVVEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479433 | |
| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-65-1 | |
| Record name | 2,4-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



